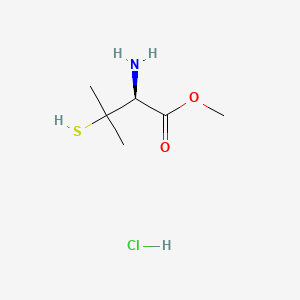
Naphthalene-1-d
Overview
Description
Naphthalene is a white crystalline solid with a characteristic mothball odor . It is the most abundant single component of coal tar . The composition of coal tar varies with coal type and processing, but typical coal tar is about 10% naphthalene by weight . In industrial practice, distillation of coal tar yields an oil containing about 50% naphthalene, along with twelve other aromatic compounds .
Synthesis Analysis
Naphthalene derivatives are extensive drug resources and are used as wetting agents, surfactants, and insecticides . These derivatives exhibit unique photo-physical and chemical properties . Naphthalene dyes have a rigid plane and large π-electron conjugation . Therefore, they have high quantum yield and excellent photostability . Naphthalene-based fluorescence probes due to their hydrophobic nature exhibit excellent sensing and selectivity properties towards anions and cations and also used as a part of target biomolecules .
Molecular Structure Analysis
Naphthalene has a molecular formula of C10H8 . It is a polycyclic aromatic hydrocarbon and its structure consists of two fused benzene rings . This gives it stability and allows it to participate in various chemical reactions .
Chemical Reactions Analysis
The primary chemical reactions involving naphthalene are combustion, oxidation, and reduction . Naphthalene can also undergo electrophilic substitution reactions, such as nitration, sulfonation, halogenation, and Friedel-Crafts reactions .
Physical And Chemical Properties Analysis
Naphthalene is a colorless to brown solid with a strong odor of coal tar or mothballs . It has a melting point of 78.2 °C and a boiling point of 217.97 °C . It is soluble in alcohols, liquid ammonia, carboxylic acids, C6H6, SO2, CCl4, CS2, toluene, aniline .
Scientific Research Applications
1. Material and Supramolecular Science
Naphthalene diimides (NDIs) are used extensively in material and supramolecular science. They are utilized in conducting thin films and molecular sensors. The relationship between their structure and function is crucial for applications like "nanotubes" or molecular wires. NDIs also find use in energy and electron transfer systems, host-guest chemistry, and artificial photosynthesis (Bhosale, Jani, & Langford, 2008).
2. Environmental Bioremediation
Naphthalene and its derivatives can be biologically degraded, offering a method for environmental cleanup. A study showed that a bacterial consortium from Gujarat, India, was capable of degrading naphthalene, providing an eco-friendly solution for treating contaminated sites (Patel, Jain, & Madamwar, 2012).
3. Atmospheric Chemistry
Research into the gas-phase reactions of naphthalene with hydroxyl radicals helps understand its role in urban atmospheric chemistry. These studies provide insights into the reactivity and transformation of naphthalene in the environment (Phousongphouang & Arey, 2002).
4. Organic Electronics
Naphthalene diimide (NDI) copolymers are promising materials for organic electronic devices. Research on NDI-thiophene copolymers has demonstrated their potential in organic field effect transistor (OFET) applications, highlighting their significance in the electronics industry (Durban, Kazarinoff, & Luscombe, 2010).
5. Analytical and Spectroscopic Applications
Studies on naphthalene derivatives provide insights into their electro-optical, nonlinear, and charge transfer properties. These findings are crucial for applications in spectroscopy and materials science, particularly in the development of semiconductors and dye-sensitized solar cells (Irfan et al., 2017).
6. Molecular Biology
Naphthalene derivatives have been used in molecular biology to study DNA interactions. For example, naphthalene dioxygenase has been examined for its role in cis-dihydroxylation of aromatic substrates, providing insights into enzymatic mechanisms and gene expression (Wolfe et al., 2001).
Mechanism of Action
The enzyme component catalyzing this reaction, naphthalene 1,2-dioxygenase (NDO), belongs to a family of aromatic-ring-hydroxylating dioxygenases that oxidize aromatic hydrocarbons and related compounds to cis-arene diols . These enzymes utilize a mononuclear non-heme iron center to catalyze the addition of dioxygen to their respective substrates .
Safety and Hazards
Naphthalene is flammable and harmful if swallowed . It causes skin and eye irritation and is fatal if inhaled . It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects . Exposure to naphthalene can destroy red blood cells, leading to hemolytic anemia . Other effects may include nausea, profuse perspiration, vomiting, kidney damage, and liver damage .
Future Directions
Naphthalene and its derivatives have garnered much attention in the scientific community due to their pharmacological properties, among them anticancer action, and potential therapeutic significance . Many mechanisms of action have been reported which also depend on structural differences among them . Further investigation is needed to better characterize naphthalene’s sources and exposures, especially for indoor and personal measurements .
properties
IUPAC Name |
1-deuterionaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-UICOGKGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2C=CC=CC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101007606 | |
| Record name | (1-~2~H)Naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875-62-7 | |
| Record name | Naphthalene-1-d | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1-~2~H)Naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101007606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



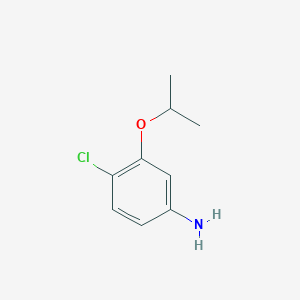

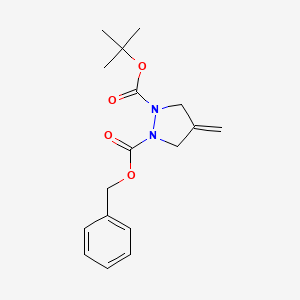

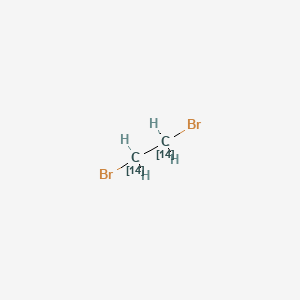
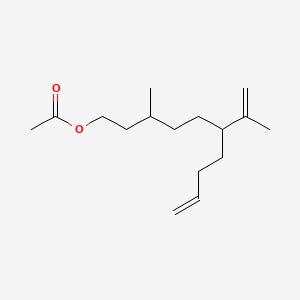
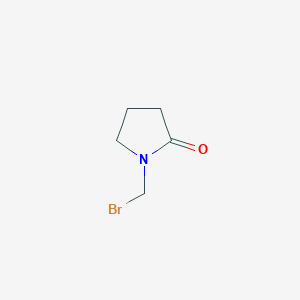
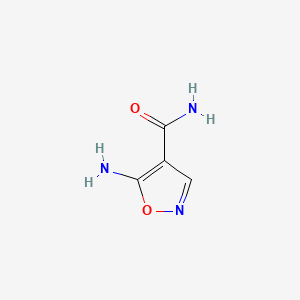
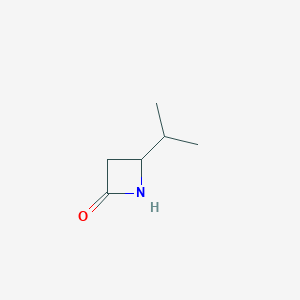

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine](/img/structure/B1610681.png)

![2-Methylthieno[2,3-d]pyrimidine](/img/structure/B1610683.png)
